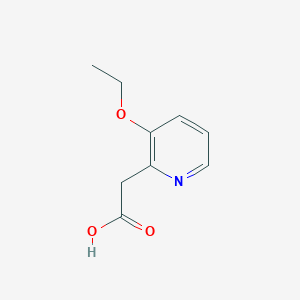

2-(3-Ethoxypyridin-2-yl)acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO3 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

2-(3-ethoxypyridin-2-yl)acetic acid |

InChI |

InChI=1S/C9H11NO3/c1-2-13-8-4-3-5-10-7(8)6-9(11)12/h3-5H,2,6H2,1H3,(H,11,12) |

InChI Key |

JAEGHHZUEBNHCR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(N=CC=C1)CC(=O)O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 3 Ethoxypyridin 2 Yl Acetic Acid and Its Analogs

Established Approaches for Pyridylacetic Acid Core Synthesis

The construction of the pyridylacetic acid scaffold can be achieved through several reliable methods. These strategies focus on creating the fundamental pyridine (B92270) ring and incorporating the acetic acid side chain.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of substituted pyridines. libretexts.orglibretexts.org These reactions typically involve the coupling of a halopyridine with a suitable partner, such as an organoboron compound (Suzuki coupling), an organotin compound (Stille coupling), or an enolate. libretexts.orglibretexts.orgnih.gov For the synthesis of pyridylacetic acid derivatives, a halopyridine can be coupled with a reagent that provides the acetic acid or a precursor moiety. acs.org The reactivity of the halogen in the halopyridine follows the general trend of I > Br > OTf > Cl. libretexts.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

| Coupling Reaction | Organometallic Reagent | Catalyst System (Example) | Resulting Bond |

| Suzuki-Miyaura | Organoborane (e.g., boronic acid) | Pd(OAc)₂, Ligand, Base | Csp²-Csp² |

| Stille | Organotin | Pd(0) catalyst | Csp²-Csp² |

| Hiyama | Organosilane | Palladium catalyst | C-C |

| Sonogashira | Terminal alkyne | Pd(0) catalyst, Copper(I) cocatalyst | Csp²-Csp |

This table provides a generalized overview of common palladium-catalyzed cross-coupling reactions.

Pyridine N-oxides are versatile intermediates in pyridine chemistry. scripps.eduwikipedia.org The N-oxide group activates the pyridine ring, particularly at the 2- and 4-positions, for nucleophilic attack. scripps.eduyoutube.com This reactivity can be exploited for the introduction of various functional groups. Reactions of pyridine N-oxides with active methylene (B1212753) compounds, such as malonates, cyanoacetates, or Meldrum's acid, in the presence of an activating agent like acetic anhydride, can lead to the formation of a carbon-carbon bond at the 2-position. acs.org Subsequent hydrolysis and decarboxylation can then yield the desired pyridylacetic acid derivative. acs.org A notable example is a three-component synthesis involving pyridine-N-oxides, Meldrum's acid derivatives, and a nucleophile to generate substituted 2-(pyridyl)acetic acid derivatives. acs.org

Table 2: Reactivity of Pyridine vs. Pyridine N-Oxide

| Property | Pyridine | Pyridine N-Oxide |

| Basicity (pKa of conjugate acid) | 5.2 | 0.79-0.8 |

| Dipole Moment | 2.03 D | 4.37 D |

| Reactivity towards Electrophiles | Less reactive | More reactive (at oxygen) |

| Reactivity towards Nucleophiles | Less reactive | More reactive (at 2- and 4-positions) |

Data sourced from multiple references. scripps.eduwikipedia.org

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like pyridine derivatives from simple starting materials in a single step. bohrium.comresearchgate.net Several MCRs, such as the Hantzsch pyridine synthesis and its variations, are well-established for constructing the pyridine ring. taylorfrancis.com These reactions often involve the condensation of aldehydes, β-ketoesters, and an ammonia (B1221849) source. nih.gov One-pot syntheses, where sequential reactions are carried out in the same vessel without isolation of intermediates, also provide a streamlined route to pyridine derivatives. bohrium.comnih.gov For instance, a one-pot, four-component reaction of an aldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) under microwave irradiation has been shown to produce pyridine derivatives in high yields. nih.gov

Targeted Synthesis of 2-(3-Ethoxypyridin-2-yl)acetic Acid and its Derivatives

The synthesis of the specific target molecule, this compound, requires strategies to introduce both the ethoxy group at the 3-position and the acetic acid side chain at the 2-position of the pyridine ring.

Introducing an ethoxy group onto a pyridine ring can be achieved through several methods, depending on the starting material. One common approach is the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen, at the 3-position of the pyridine ring with sodium ethoxide. Another strategy involves the O-alkylation of a 3-hydroxypyridine (B118123) derivative with an ethyl halide in the presence of a base. Palladium-catalyzed coupling reactions can also be employed to form aryl ethers, providing another avenue for introducing the ethoxy group. researchgate.net

The formation of the acetic acid side chain at the 2-position of the 3-ethoxypyridine (B173621) core can be accomplished through various synthetic transformations. One direct method involves the palladium-catalyzed cross-coupling of 2-halo-3-ethoxypyridine with a suitable acetate enolate equivalent. Alternatively, a precursor functional group at the 2-position can be elaborated into the acetic acid moiety. For example, a 2-methyl group can be lithiated and then carboxylated with carbon dioxide. A 2-cyanomethyl group, introduced via nucleophilic substitution, can be hydrolyzed to the corresponding carboxylic acid. Furthermore, the reaction of 2-lithiated 3-ethoxypyridine with an appropriate electrophile, such as ethyl chloroacetate, followed by hydrolysis, can also yield the desired product. The synthesis of related compounds like 2-(3-methoxypyridin-2-yl)acetic acid hydrochloride has been reported, suggesting the feasibility of these approaches. bldpharm.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of synthesizing pyridine-based acetic acids and related intermediates is highly dependent on the careful optimization of reaction conditions. Key parameters that are frequently adjusted include reagent stoichiometry, catalyst selection and loading, temperature, and reaction time. The goal is to maximize the conversion of starting materials into the desired product while minimizing the formation of by-products.

In the synthesis of substituted pyridine derivatives, for instance, the quantity of reagents used can be a critical factor. Research into the C–H functionalization of pyridine N-oxides has shown that adjusting the equivalents of reactants like dimethylcyanamide (B106446) can significantly impact the conversion rate and reaction time. researchgate.net For example, it was found that using 1.5 equivalents of dimethylcyanamide was optimal for achieving nearly full conversion of the starting pyridine N-oxide to the desired substituted urea (B33335) within 3 hours. researchgate.net

Similarly, the choice and amount of catalyst play a pivotal role. In some syntheses, a catalytic amount of an acid, such as methanesulfonic acid, is employed. researchgate.net Studies have demonstrated that even small changes in the catalyst loading can affect both the reaction rate and the product profile. For example, reducing the catalyst from a stoichiometric amount to a catalytic amount (e.g., 0.1 equivalents) can still drive the reaction, albeit at a slower rate, which may be desirable to control selectivity and reduce costs. researchgate.net The selection of the catalyst itself, such as exploring different acids, can also influence the reaction rate and suppress the formation of unwanted by-products. researchgate.net

The table below illustrates the optimization of reaction conditions for the synthesis of a substituted pyridine urea, a precursor type relevant to the synthesis of more complex pyridine derivatives.

Table 1: Optimization of Reaction Conditions for Synthesis of Substituted Pyridine Urea

| Entry | Reagent (equiv.) | Catalyst (equiv.) | Time (h) | Conversion (%) | Isolated Yield (%) |

|---|---|---|---|---|---|

| 1 | 10.0 | 1.0 | 3 | 100 | 93 |

| 2 | 1.0 | 1.0 | 3 | 68 | - |

| 3 | 1.5 | 1.0 | 3 | 98 | - |

| 4 | 2.0 | 1.0 | 3 | 100 | - |

| 5 | 1.5 | 0.1 | 3 | 46 | - |

| 6 | 1.5 | 0.1 | 8 | 74 | - |

Data derived from studies on pyridine N-oxide functionalization. researchgate.net

In other related syntheses, such as the formation of furan-3-carboxylates, the optimization of a base and a catalytic metal salt was crucial for achieving product selectivity. researchgate.net The ratio of the desired product to its isomer was significantly improved by increasing the loading of the silver carbonate catalyst, ultimately allowing for the isolation of the target molecule as the sole product in high yield. researchgate.net These examples underscore the principle that systematic variation of reaction parameters is essential for developing robust and efficient synthetic routes for complex heterocyclic compounds.

Advanced Synthetic Techniques for Ethoxypyridine Acetic Acid Derivatives

Modern synthetic chemistry has moved towards more sophisticated techniques that offer greater control, safety, and efficiency. For intermediates like this compound, advanced methods such as continuous-flow synthesis and stereoselective methodologies are increasingly important.

Continuous-Flow Synthesis Approaches

Continuous-flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients and their intermediates. mdpi.com This approach involves pumping reagents through a network of tubes or microreactors, where the reaction occurs. It offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the ability to automate and integrate multiple reaction steps. mdpi.com

A notable application of this technology is the safe and efficient multi-step synthesis of heterocyclic acetic acids. For example, a three-step continuous process was developed for the production of 2-(4-isopropyl-1H-1,2,3-triazol-1-yl)acetic acid. researchgate.net This process starts from basic precursors and crucially avoids the isolation of hazardous intermediates, such as organic azides. researchgate.net The use of in-line monitoring tools, like FT-IR, allows for real-time optimization of reaction parameters and ensures the process remains within safe operational limits. researchgate.net

The benefits of flow chemistry are also evident in reactions that are difficult to control in batch mode. For instance, lithiation reactions, which are often conducted at very low temperatures in batch, can be performed at higher temperatures in a flow system, with residence times controlled to seconds to prevent degradation of sensitive intermediates. nih.gov This precise control over temperature and time leads to better conversion and cleaner reaction profiles. nih.gov

Table 2: Example of a Multi-Step Continuous-Flow Process for a Heterocyclic Acetic Acid

| Step | Reaction | Key Parameters | Benefit of Flow Chemistry |

|---|---|---|---|

| 1 | Azide Formation | In-line FT-IR monitoring | Avoids isolation of hazardous intermediate, enhances safety. researchgate.net |

| 2 | Cycloaddition | Real-time optimization | Rapid determination of optimal kinetics and parameters. researchgate.net |

| 3 | Hydrolysis | Controlled conditions | Consistent product quality and yield for multi-gram manufacturing. researchgate.net |

Based on the synthesis of 2-(4-isopropyl-1H-1,2,3-triazol-1-yl)acetic acid. researchgate.net

The intensification of processes, such as the reductive cyclization of nitro compounds to form indole (B1671886) rings, further highlights the power of continuous flow. mdpi.com Using systems like the H-cube, which combines flow with in-line hydrogenation, allows for the preparation of heterocyclic structures in extremely short times compared to classical batch methods. mdpi.com

Stereoselective Synthesis Methodologies

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer exhibits the desired therapeutic effect. Therefore, stereoselective synthesis, which selectively produces one specific stereoisomer, is of paramount importance in pharmaceutical chemistry.

For analogs of this compound, controlling the stereochemistry at the acetic acid side chain or on the pyridine ring itself can be critical. A variety of stereoselective methods have been developed for related heterocyclic structures.

One successful strategy involves the synthesis of enantiomerically pure 3-substituted-piperazine-2-acetic acid esters. researchgate.net This route starts from optically pure amino acids, which serve as chiral building blocks. The chirality is transferred through a sequence of reactions to establish the desired stereochemistry in the final piperazine (B1678402) product. researchgate.net This approach has proven effective for synthesizing various derivatives with high enantiomeric purity. researchgate.net

Another powerful technique is the regio- and stereoselective addition of nucleophiles to unsaturated systems. For instance, the nucleophilic addition of pyridine-2-thiol (B7724439) to propynoic acid and its esters has been developed to selectively produce either the (Z)- or (E)-isomer of the resulting 3-(pyridin-2-ylsulfanyl)prop-2-enoic acid derivatives. researchgate.net The outcome of the reaction is controlled by the specific reaction conditions and the nature of the substituents. researchgate.net

Furthermore, electrophilic ring expansion reactions can be highly stereoselective. The reaction between ethyl 2-diazo-3-oxobutanoate and 2-phenylaziridine, for example, generates an oxazoline (B21484) derivative with a specific stereochemistry. nih.gov The reaction proceeds cleanly without the need for catalysts, and the stereochemical outcome is influenced by the steric properties of the substituents on the aziridine (B145994) ring. nih.gov

Table 3: Examples of Stereoselective Methodologies for Heterocyclic Acetic Acid Analogs

| Methodology | Example Target | Key Features | Reference |

|---|---|---|---|

| Chiral Pool Synthesis | Enantiopure 3-substituted-piperazine-2-acetic acid esters | Starts from optically pure amino acids to build chiral products. | researchgate.net |

| Regio- and Stereoselective Addition | (Z)- or (E)-3-(Pyridin-2-ylsulfanyl)prop-2-enoates | Control of isomer formation through reaction conditions. researchgate.net | researchgate.net |

| Electrophilic Ring Expansion | Ethyl 2-(oxazolin-2-yl)alkanoates | Stereoselective formation of oxazoline ring from aziridines. | nih.gov |

| Regioselective Cyclization | 3-Thiazolidine acetic acid derivatives | Steric effects from a sugar moiety direct the cyclization to a specific nitrogen atom. nih.gov | nih.gov |

These advanced methodologies provide chemists with the tools to synthesize complex molecules like this compound and its analogs with a high degree of control over their three-dimensional structure, which is essential for their function in a biological context.

Structure Activity Relationship Sar Investigations of 2 3 Ethoxypyridin 2 Yl Acetic Acid Derivatives

Design Principles for Systematic Structural Modification

The systematic structural modification of pyridine-based compounds is a key strategy in drug discovery to develop new agents with improved potency and selectivity. nih.gov The design principles often revolve around the strategic introduction of various functional groups onto the pyridine (B92270) ring and modifications of existing substituents. Common approaches include altering the electronic properties, lipophilicity, and steric bulk of the molecule to enhance its interaction with a biological target.

For instance, the introduction of substituents such as methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) groups can significantly influence the biological activity of pyridine derivatives. nih.govnih.gov These modifications are guided by the goal of optimizing the compound's pharmacokinetic and pharmacodynamic profiles. The process often involves the synthesis of a library of analogs where specific positions on the pyridine ring are systematically altered to probe the chemical space around a core scaffold.

Correlation of Substituent Variation with Molecular Interactions

The variation of substituents on the pyridine ring directly correlates with the molecule's ability to form key interactions with its biological target. The nature and position of these substituents can dictate the strength and type of binding, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Studies on various pyridine derivatives have shown that the presence and positioning of electron-donating or electron-withdrawing groups can enhance biological activities. For example, the introduction of methoxy groups has been shown to increase the antiproliferative activity of certain pyridine compounds. nih.govnih.gov Conversely, the addition of bulky groups or halogens can sometimes lead to a decrease in activity, suggesting that steric hindrance may play a crucial role in the binding process. nih.govnih.gov Molecular docking studies are often employed to visualize these interactions and provide a rationale for the observed SAR, guiding further optimization efforts. nih.gov

Influence of Positional Isomerism on Activity Profiles

For example, in a series of 2-(pyridin-3-yloxy)acetamide (B2556959) derivatives designed as anti-HIV agents, the position of substituents on the pyridine ring was a critical determinant of their inhibitory activity. nih.gov Similarly, research on other classes of pyridine compounds has demonstrated that moving a substituent from one position to another can lead to significant changes in biological potency and selectivity. This highlights the importance of exploring positional isomers during the lead optimization phase of drug discovery to identify the most favorable arrangement of functional groups for a desired biological effect.

Rational Design of Analogs for Targeted Research Objectives

The rational design of analogs of pyridine-containing compounds is a cornerstone of modern medicinal chemistry, aimed at developing molecules with specific, targeted activities. This approach leverages an understanding of SAR to make informed decisions about which structural modifications are most likely to lead to improved compounds. Techniques such as structure-based molecular hybridization and bioisosterism are employed to design new series of compounds with enhanced biological profiles. nih.gov

For example, by combining structural features from known active compounds or by replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres), researchers can create novel analogs with potentially improved efficacy, reduced off-target effects, and better pharmacokinetic properties. This iterative process of design, synthesis, and biological evaluation is fundamental to the development of new therapeutic agents based on the versatile pyridine scaffold.

Mechanistic Elucidation of Molecular Interactions Involving 2 3 Ethoxypyridin 2 Yl Acetic Acid and Its Analogs

Exploration of Specific Molecular Targets and Binding Modes

Research into pyridine-containing compounds has identified a wide array of specific molecular targets, ranging from receptors and enzymes to ion channels. Although the precise targets of 2-(3-Ethoxypyridin-2-yl)acetic acid are not extensively documented in the provided literature, the study of its analogs provides significant insight into potential protein interactions.

Pyridine (B92270) derivatives have been successfully designed to target several receptor families. For instance, certain analogs function as potent antagonists for the vanilloid receptor 1 (VR1), a key player in pain signaling. nih.gov One such compound, N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carbox-amide (BCTC), inhibits both capsaicin- and acid-induced activation of rat VR1, demonstrating its antagonistic properties. nih.gov Other analogs show high affinity and selectivity for sigma (σ) receptors, particularly the σ₁ subtype, which is involved in various central nervous system functions. nih.gov Additionally, substituted pyridines have been developed as high-affinity ligands for the cannabinoid type 2 (CB2) receptor, a target for inflammatory and immune responses. nih.gov

Enzymes are another major class of targets for pyridine derivatives. Notably, they have been incorporated into inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a transmembrane tyrosine kinase crucial for angiogenesis. mdpi.com The binding of these inhibitors is highly specific, designed to fit into the ATP-binding site. The interaction involves a network of hydrogen bonds and hydrophobic interactions with key amino acid residues like Cys917, Asp1044, and Glu883. mdpi.com Similarly, pyridine-containing analogs of imatinib (B729) and nilotinib (B1678881) have been synthesized to target the BCR-ABL tyrosine kinase, which is associated with chronic myeloid leukemia. mdpi.com

The binding mode of these compounds is dictated by their structural features. A common interaction is the formation of hydrogen bonds. mdpi.com The pyridine nitrogen can act as a hydrogen bond acceptor, a feature exploited in the design of anion receptors. researchgate.net Hydrophobic and van der Waals interactions also play a crucial role, particularly for substituted analogs where phenyl groups or other hydrophobic moieties can fit into allosteric binding pockets of the target protein. mdpi.com For example, in the binding to VEGFR-2, a trifluoroacetamide (B147638) arm of a pyridine derivative was shown to form hydrophobic bonds with Leu887 and Ile886. mdpi.com

Table 1: Molecular Targets of Selected Pyridine Analogs

| Pyridine Analog Class | Specific Molecular Target | Type of Interaction | Reference |

|---|---|---|---|

| Substituted Tetrahydropyrazinyl-pyridines (e.g., BCTC) | Vanilloid Receptor 1 (VR1) | Antagonist | nih.gov |

| Spirocyclic Pyranopyridines | Sigma-1 (σ₁) Receptor | Ligand (High Affinity) | nih.gov |

| Substituted Pyridines | Cannabinoid Type 2 (CB2) Receptor | Ligand (High Affinity) | nih.gov |

| Nicotinamide (B372718) Derivatives | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | Inhibitor | mdpi.com |

| Ferrocene-Modified Pyridines (Imatinib/Nilotinib Analogs) | BCR-ABL Tyrosine Kinase | Inhibitor | mdpi.com |

| Thieno[2,3-d]pyrimidine-3-acetic acids | Endothelin Receptors (ETA, ETB) | Antagonist | nih.gov |

Analysis of Intracellular Biochemical Pathways Affected by Pyridine Derivatives

The interaction of pyridine derivatives with their molecular targets can trigger or inhibit a cascade of events within intracellular biochemical pathways. These compounds can modulate signaling pathways, metabolic processes, and gene expression.

One of the most fundamental roles of a pyridine derivative in biochemistry is exemplified by pyridoxal (B1214274) phosphate (B84403) (PLP), the active form of vitamin B6. wikipedia.org PLP is a critical coenzyme in over 140 classified enzymatic reactions, central to amino acid metabolism (e.g., transamination and decarboxylation), neurotransmitter synthesis (e.g., conversion of glutamate (B1630785) to GABA), and heme biosynthesis. wikipedia.org Its mechanism involves acting as an electrophilic catalyst, stabilizing various reaction intermediates. wikipedia.org

Studies on other pyridine derivatives have demonstrated effects on specific signaling pathways. For example, certain aminopyridines can stimulate phosphatidylcholine secretion in rat type II pneumocytes. nih.gov This stimulatory effect was shown to be dependent on intracellular calcium (Ca2+) mobilization and was suppressed by inhibitors of calmodulin and protein kinase C (PKC), indicating that the compound's effects are mediated through the Ca2+-calmodulin and PKC signaling pathways. nih.gov

Furthermore, pyridine derivatives are subject to metabolic transformation within cells. The microbial metabolism of pyridines involves degradation pathways catalyzed by various enzymes, including monooxygenases and hydrolases, which break down the heterocyclic ring. nih.govnih.govasm.org While these studies focus on biodegradation, they highlight the types of enzymatic machinery within cells that can interact with and modify pyridine-based compounds. The rate of transformation is dependent on the specific substituents on the pyridine ring. nih.gov In some microorganisms, pyridine derivatives like picolinic acid serve as precursors in the biosynthesis of other complex natural products. nih.gov

Table 2: Examples of Pathways Affected by Pyridine Derivatives

| Pyridine Derivative | Affected Pathway | Cellular/Organismal Context | Mechanism/Effect | Reference |

|---|---|---|---|---|

| 4-Aminopyridine | Phosphatidylcholine Secretion Pathway | Rat Type II Pneumocytes | Stimulation via Ca2+, Calmodulin, and PKC signaling | nih.gov |

| Pyridoxal Phosphate (PLP) | Amino Acid Metabolism, Neurotransmitter Synthesis | General (Coenzyme) | Cofactor for transaminases, decarboxylases, etc. | wikipedia.org |

| 4-Hydroxypyridine | Catabolic Pathway | Arthrobacter sp. | Degradation via monooxygenase and hydrolase activity | nih.gov |

| Pyridine (unsubstituted) | Catabolic Pathway | Arthrobacter sp. | Degradation via monooxygenase, dehydrogenase, and amidohydrolase | asm.org |

Investigation of Ligand-Receptor Binding and Activation Mechanisms

The mechanism by which a pyridine-based ligand interacts with its receptor determines whether it acts as an agonist, antagonist, or inverse agonist. This interaction is a function of the ligand's structure and the topology of the receptor's binding pocket.

A clear example of a specific binding and activation mechanism is seen with the VR1 antagonist BCTC. nih.gov Unlike the reference antagonist capsazepine, which primarily blocks capsaicin-induced activation, BCTC potently inhibits receptor activation by both capsaicin (B1668287) and low pH. nih.gov This suggests a different or more comprehensive mode of binding within the receptor that stabilizes a non-conductive state, regardless of the activation stimulus. nih.gov

The affinity of a ligand for its receptor is a key determinant of its potency. For spirocyclic pyridine derivatives targeting the σ₁ receptor, the electron density of the bioisosteric ring system is crucial. nih.gov Replacing a benzene (B151609) or an electron-rich thiophene (B33073) ring with a relatively electron-deficient pyridine ring generally reduces σ₁ affinity, though the structure-activity relationships remain consistent. nih.gov This highlights the importance of electronic properties in the ligand-receptor interaction. One pyranopyridine analog still achieved a high affinity with a Kᵢ value of 4.6 nM and high selectivity over the σ₂ subtype. nih.gov

The binding of pyridine derivatives often involves a combination of noncovalent interactions. Pyridine-based anion receptors, for example, utilize the nitrogen lone pair for hydrogen bond acceptance and can be functionalized with amide groups that act as hydrogen bond donors. researchgate.net Cationic pyridinium (B92312) groups can interact with anions through strong electrostatic forces and polarized hydrogen bonds. researchgate.net In the context of enzyme inhibition, the binding of a nicotinamide derivative to VEGFR-2 was analyzed to have a total binding free energy with an average value of -34.14 Kcal/mol, with the largest contributions coming from van der Waals and electrostatic interactions. mdpi.com These interactions anchor the ligand in the active site, preventing the binding of the natural substrate, ATP. mdpi.com

Table 3: Binding Characteristics of Pyridine Derivatives

| Ligand/Analog Class | Receptor/Target | Binding Characteristic | Key Finding | Reference |

|---|---|---|---|---|

| BCTC | Vanilloid Receptor 1 (VR1) | Antagonism | Inhibits both capsaicin- and acid-induced activation (IC₅₀ = 35 nM and 6.0 nM, respectively) | nih.gov |

| Pyranopyridine Analog (Compound 15) | Sigma-1 (σ₁) Receptor | Binding Affinity (Kᵢ) | High affinity (Kᵢ = 4.6 nM) and >217-fold selectivity over σ₂ receptor | nih.gov |

| Nicotinamide Derivative (Compound 10) | VEGFR-2 | Binding Energy | Total binding free energy of -34.14 Kcal/mol, dominated by van der Waals interactions | mdpi.com |

| Thieno[2,3-d]pyrimidine-3-acetic acid (Compound 32g) | Endothelin Receptors (ETA/ETB) | Binding Affinity (IC₅₀) | Binds to human ETA and ETB subtypes with IC₅₀ of 7.6 nM and 100 nM, respectively | nih.gov |

Advanced Analytical Methodologies for Characterization and Quantification of 2 3 Ethoxypyridin 2 Yl Acetic Acid

Spectroscopic Characterization Techniques

UV-Visible Spectroscopy

A thorough search of scientific literature did not yield any studies that have investigated the UV-Visible spectroscopic properties of 2-(3-Ethoxypyridin-2-yl)acetic acid. Consequently, there are no available data regarding its absorption maxima (λmax), molar absorptivity, or the application of this technique for its quantification in any matrix. For a molecule with this structure, containing a substituted pyridine (B92270) ring, one would theoretically expect to observe absorption bands in the UV region, likely influenced by the electronic transitions of the aromatic system and the carboxyl group. The ethoxy substituent would also be expected to have a minor auxochromic effect. However, without experimental data, any discussion of its UV-Visible spectrum remains purely speculative.

Data Table: UV-Visible Spectroscopic Data for this compound

| Parameter | Value | Solvent | Reference |

| λmax (nm) | No data available | N/A | N/A |

| Molar Absorptivity (ε) | No data available | N/A | N/A |

As indicated, no experimental data for the UV-Visible spectroscopic analysis of this specific compound could be retrieved from scientific literature.

Other Advanced Analytical Approaches

Similarly, there is a lack of published research detailing the application of other advanced analytical techniques for the characterization and quantification of this compound. While techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods for the analysis of such organic compounds, no specific methods, validation data, or research findings for this particular analyte have been reported.

For analogous compounds, HPLC would likely be a suitable method for quantification, potentially using a C18 column with a buffered mobile phase. GC-MS could be employed, possibly after derivatization of the carboxylic acid group to increase volatility. ¹H and ¹³C NMR spectroscopy would be essential for unambiguous structure elucidation and purity assessment. However, without specific studies, details regarding experimental conditions, retention times, mass fragmentation patterns, or chemical shifts for this compound remain undetermined.

Data Table: Summary of Other Advanced Analytical Approaches

| Analytical Technique | Application | Key Findings/Parameters | Reference |

| HPLC | Quantification, Purity | No method details or data available | N/A |

| GC-MS | Identification, Quantification | No fragmentation data or method available | N/A |

| NMR Spectroscopy | Structure Elucidation | No spectral data (¹H, ¹³C) available | N/A |

| LC-MS/MS | Trace Quantification | No method details or transitions reported | N/A |

This table reflects the absence of specific, published analytical methods for this compound.

Applications of 2 3 Ethoxypyridin 2 Yl Acetic Acid in Organic Synthesis and Chemical Transformations

Role as a Precursor for Complex Heterocyclic Systems

The bifunctional nature of 2-(3-ethoxypyridin-2-yl)acetic acid, containing both a nucleophilic pyridine (B92270) ring and an electrophilic/nucleophilic carboxylic acid moiety, renders it an ideal precursor for the construction of elaborate heterocyclic frameworks. The ethoxy substituent at the 3-position of the pyridine ring can modulate the electronic properties and reactivity of the core structure, influencing the outcomes of cyclization reactions.

Synthesis of Fused Pyridine Derivatives

The acetic acid side chain of pyridine-2-acetic acid derivatives is strategically positioned to participate in intramolecular cyclization reactions, leading to the formation of fused ring systems. These structures are of significant interest in medicinal chemistry and materials science. researchgate.net A prime example of this reactivity is the synthesis of fused tricyclic indolizine (B1195054) derivatives.

Research has demonstrated that propargyl esters of 2-(pyridin-2-yl)acetic acid can undergo a silver-mediated double cyclization. rsc.org This domino reaction involves a 5-exo-dig cyclization followed by an intramolecular cycloisomerization to construct the furo[3,4-a]indolizin-1(3H)-one core. rsc.org This transformation highlights how the acetic acid portion of the molecule can be esterified and then utilized to build complex, fused architectures. The general conditions for this type of reaction are summarized in the table below.

Table 1: Silver-Mediated Double Cyclization of a 2-(Pyridin-2-yl)acetic Acid Derivative

| Entry | Reactant | Catalyst | Additive | Solvent | Temp (°C) | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Prop-2-ynyl 2-(pyridin-2-yl)acetate | Ag₂CO₃ | KOAc | Toluene | 100 | Furo[3,4-a]indolizin-1(3H)-one | 90 |

This table is based on data for the parent compound 2-(pyridin-2-yl)acetic acid and is representative of the reactivity expected for its derivatives. rsc.org

Furthermore, various pyridine derivatives can be transformed into fused systems like pyrido[2,3-d]pyrimidines and pyrazolo-[3,4-b]-pyridines through reactions with reagents such as acetic anhydride, urea (B33335), and phenylisothiocyanate. researchgate.net These methods underscore the versatility of the pyridine scaffold in generating diverse fused heterocyclic libraries.

Formation of Poly-substituted Compounds

Beyond fused systems, this compound serves as a valuable starting material for synthesizing polysubstituted pyridines. The existing ethoxy and carboxymethyl groups can direct subsequent reactions or be modified themselves. The carboxylic acid handle, in particular, allows for coupling reactions, amidation, or reduction to an alcohol, opening pathways to a wide array of derivatives.

A general strategy for creating highly substituted pyridines involves tandem cycloaddition/cycloreversion reactions. For instance, 1,4-oxazin-2-one precursors can react with alkynes to produce polysubstituted pyridine-2-yl acetate (B1210297) esters. nih.gov In one study, the reaction of an oxazinone with 1-ethynyl-2-nitrobenzene (B95037) yielded a mixture of methyl 2-(5-methyl-3-(2-nitrophenyl)pyridin-2-yl)acetate and its regioisomer, demonstrating a method to construct a pyridine ring with four different substituents. nih.gov This approach showcases how the core pyridine acetic acid structure can be assembled with multiple points of diversity.

Additionally, established methods for synthesizing 2-(pyridin-2-yl)phenols and 2-(pyridin-2-yl)anilines from 2-(pyridin-2-yl)cyclohexan-1-ones provide a route to highly functionalized biaryl compounds where the pyridine acetic acid moiety could be installed or carried through the synthesis. nih.gov

Catalytic Roles or Reagent Applications of Pyridine Acetic Acid Derivatives

Derivatives of pyridine carboxylic acids, which are structurally related to this compound, have been identified as effective catalysts in a variety of organic transformations. Their ability to act as bifunctional catalysts, utilizing both the Lewis basicity of the pyridine nitrogen and the Brønsted acidity of the carboxylic acid, is a key feature.

Pyridine-2-carboxylic acid (Picolinic Acid) has been employed as an efficient, metal-free, and recyclable organocatalyst for the synthesis of pyrazolo[3,4-b]quinolinones via a multicomponent reaction. rsc.org The reaction proceeds rapidly under mild conditions, and the electronic effects of the substituents on the reacting aldehydes suggest the reaction proceeds through a carbocation intermediate, which is stabilized by the catalyst. rsc.org

Table 2: Pyridine-2-carboxylic Acid as a Catalyst for Pyrazolo[3,4-b]quinolinone Synthesis

| Aldehyde | 1,3-Dione | 5-Aminopyrazole | Catalyst Loading (mol%) | Solvent | Time (min) | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Cl-C₆H₄CHO | Dimedone | 5-Amino-1-phenyl-pyrazole | 10 | Ethanol | 10 | 98 |

| 4-NO₂-C₆H₄CHO | Dimedone | 5-Amino-1-phenyl-pyrazole | 10 | Ethanol | 15 | 95 |

| 4-MeO-C₆H₄CHO | Dimedone | 5-Amino-1-phenyl-pyrazole | 10 | Ethanol | 10 | 92 |

This table illustrates the catalytic efficiency of pyridine-2-carboxylic acid in a representative multicomponent reaction. rsc.org

In a fascinating discovery, it was found that some complex pyridin-2-yl-based ligands used in manganese-based oxidation catalysis actually decompose in situ to form pyridine-2-carboxylic acid. rsc.org This simpler molecule, in conjunction with the manganese source, was identified as the true catalytically active species for the oxidation of alkenes and alcohols. rsc.org This finding suggests that pyridine acetic acid derivatives could either be direct catalysts or precursors to the active catalytic species under certain oxidative conditions. The use of acetic acid itself is also common as a mediator or solvent in the synthesis of various heterocyclic compounds, including pyrazolyl s-triazines and furo[3,2-h]quinolinacetic acids. mdpi.comnih.gov

Intermediate in Multi-Step Chemical Synthesis Schemes

The structural features of this compound make it an exemplary intermediate in multi-step syntheses. Its ability to undergo a wide range of chemical reactions on both the carboxylic acid group and the pyridine ring allows it to serve as a molecular scaffold, connecting different parts of a target molecule.

The role of 2-(pyridin-2-yl)acetic acid derivatives as intermediates is clearly demonstrated in the synthesis of fused ring systems, such as the previously mentioned indolizines. rsc.org In this sequence, the initial esterification of the acetic acid is followed by a complex cyclization cascade, where the starting molecule is a crucial, yet transient, intermediate.

Furthermore, its structure is well-suited for use in multicomponent reactions (MCRs), which are powerful tools for building molecular complexity in a single step. nih.govmdpi.comrsc.org For example, a related compound, 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid, was synthesized via a telescoped multicomponent reaction involving 8-hydroxyquinoline, an arylglyoxal, and Meldrum's acid, with the final cyclization occurring in refluxing acetic acid. mdpi.com This illustrates how a complex acetic acid derivative can be the target product of an MCR, implying that simpler structures like this compound could serve as the foundational building blocks in similar convergent synthetic strategies. The presence of the carboxylic acid provides a handle for linking to other components, while the pyridine ring can influence the reaction's regiochemistry and subsequent steps.

Computational and Theoretical Investigations of 2 3 Ethoxypyridin 2 Yl Acetic Acid

Quantum Chemical Calculations, including Density Functional Theory (DFT)

There are no dedicated published studies that present quantum chemical calculations, including Density Functional Theory (DFT), specifically for 2-(3-Ethoxypyridin-2-yl)acetic acid. Such calculations are valuable for understanding the electronic structure, reactivity, and spectroscopic properties of a molecule. While DFT studies have been performed on a variety of pyridine (B92270) derivatives to establish their geometry and electronic properties, this specific compound has not been the subject of such an investigation in the available literature. researchgate.net The application of these methods could, in the future, provide valuable data on the molecule's optimized geometry, Mulliken charges, and frontier molecular orbitals (HOMO and LUMO), which are fundamental to predicting its chemical behavior. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Specific conformational analysis and molecular dynamics (MD) simulations for this compound have not been reported in the scientific literature. Conformational analysis is crucial for understanding the three-dimensional shapes a molecule can adopt, which in turn influences its biological activity. Molecular dynamics simulations would offer a view into the dynamic behavior of this molecule over time, providing insights into its flexibility and interactions with its environment. While such studies have been conducted for other classes of molecules, including some pyridine derivatives, the conformational landscape and dynamic properties of this compound remain unexplored.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No Quantitative Structure-Activity Relationship (QSAR) models specifically involving this compound have been developed according to available research. QSAR studies are used to correlate the chemical structure of compounds with their biological activity. The development of a QSAR model would require a dataset of structurally related compounds with measured biological activities, which does not currently exist with a specific focus on derivatives of this compound.

Future Research Directions and Translational Perspectives for 2 3 Ethoxypyridin 2 Yl Acetic Acid Chemistry

Development of Novel Synthetic Routes Aligned with Green Chemistry Principles

The synthesis of chemical compounds is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources. Future research should prioritize the development of more efficient and environmentally benign synthetic methods for 2-(3-Ethoxypyridin-2-yl)acetic acid. While traditional multi-step syntheses may exist, a focus on catalytic methods, and processes in aqueous media would represent a significant advancement. For instance, the use of platinum(IV) oxide (PtO₂) as a catalyst has been shown to be effective in the hydrogenation of various pyridine (B92270) derivatives in acetic acid, often requiring only a balloon of hydrogen and proceeding under mild conditions. whiterose.ac.uk Exploring similar catalytic systems could lead to a more sustainable synthesis of the piperidine (B6355638) analogue of the title compound. The goal is to develop routes that are not only high-yielding but also adhere to the principles of atom economy and reduced environmental impact.

Table 1: Green Chemistry Principles and Potential Applications

| Principle | Application to this compound Synthesis |

|---|---|

| Waste Prevention | Designing synthetic pathways that minimize by-product formation. |

| Atom Economy | Utilizing reactions like catalytic hydrogenations or cycloadditions that incorporate a majority of the starting material atoms into the final product. |

| Less Hazardous Chemical Syntheses | Replacing stoichiometric reagents with catalytic alternatives and using less toxic solvents. |

| Design for Energy Efficiency | Developing reactions that can be conducted at ambient temperature and pressure, reducing energy consumption. whiterose.ac.uk |

| Use of Renewable Feedstocks | Investigating the potential to derive starting materials from biological sources. |

Exploration of Diverse Chemical Space through Derivatization Strategies

The true potential of a scaffold like this compound lies in its ability to be modified to explore a vast chemical space. nih.gov Derivatization of the carboxylic acid group, the pyridine ring, and the ethoxy group can lead to a library of new compounds with potentially diverse properties. The carboxylic acid handle is particularly amenable to forming amides, esters, and other functional groups. Furthermore, modifications to the pyridine ring, such as the introduction of additional substituents, could modulate the electronic and steric properties of the molecule.

Research into the synthesis of related heterocyclic acetic acids, such as (2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids, has demonstrated that complex structures can be built from simple pyridine precursors through reactions like acylation and Michael additions. researchgate.net Applying similar strategies to this compound could yield novel heterocyclic systems. The exploration of chemical space is a primary objective in the search for new chemical entities, and computational de novo design platforms can aid in this process by generating molecules with drug-like properties. chemrxiv.org

Table 2: Potential Derivatization Strategies

| Moiety | Reaction Type | Potential Functional Groups |

|---|---|---|

| Carboxylic Acid | Amide Coupling | Primary, secondary, and tertiary amides |

| Esterification | Methyl, ethyl, and benzyl (B1604629) esters | |

| Reduction | Primary alcohol | |

| Pyridine Ring | Electrophilic Aromatic Substitution | Halogenation (e.g., -Br, -Cl), Nitration (-NO₂) |

| Ethoxy Group | Ether Cleavage | Hydroxyl group (-OH) |

Integration with Advanced High-Throughput Screening Platforms

The generation of a diverse library of derivatives of this compound would be most impactful when coupled with advanced high-throughput screening (HTS) platforms. These platforms allow for the rapid testing of thousands of compounds against biological targets to identify "hits." chemrxiv.org For example, studies on (4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives identified potent inhibitors of aldose reductase through systematic screening. nih.gov A library derived from this compound could be similarly screened against a wide array of enzymes, receptors, and cellular pathways.

Computational tools play a crucial role in modern drug discovery. chemrxiv.org Molecular docking simulations, as used to study aldose reductase inhibitors, can predict the binding modes of compounds within a target's active site, helping to prioritize which derivatives to synthesize and test. nih.gov Integrating computational models with physical HTS can create a powerful workflow, accelerating the discovery process from initial hit identification to lead optimization.

Promotion of Interdisciplinary Research Avenues

The structural features of this compound and its potential derivatives make it a candidate for interdisciplinary research. Beyond medicinal chemistry, these compounds could have applications in materials science, where pyridine-containing molecules are used in the development of polymers and coordination complexes. Collaboration between synthetic organic chemists, computational biologists, pharmacologists, and material scientists will be essential. Such interdisciplinary efforts can uncover novel applications for this class of compounds that might not be apparent from a single research perspective. The exploration of chemical space has historically evolved through distinct regimes, and the current era is marked by the integration of diverse chemical knowledge. nih.gov

Q & A

Q. What are the recommended safety protocols for handling 2-(3-Ethoxypyridin-2-yl)acetic acid in laboratory settings?

Answer:

- Eye and Respiratory Protection: Wear safety goggles (P280) and use fume hoods to prevent inhalation of dust/particles (H319, H335) .

- First Aid: In case of eye contact, rinse immediately with water for several minutes and seek medical attention if irritation persists (P305+P351+P338) . For inhalation exposure, move to fresh air and monitor for respiratory discomfort (P304+P340) .

- Storage: Keep in a tightly closed container in a dry, well-ventilated area (P403+P233) .

Q. How can the purity and structural integrity of this compound be validated?

Answer:

Q. What are the key stability considerations for this compound under experimental conditions?

Answer:

- Chemical Stability: Stable under normal laboratory conditions but avoid prolonged exposure to moisture or extreme temperatures .

- Incompatibilities: Reacts with strong acids/bases, oxidizing agents, and reducing agents (e.g., NaBH) .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing derivatives of this compound?

Answer:

- Quantum Mechanics (QM): Use DFT calculations (e.g., Gaussian 16) to predict regioselectivity in electrophilic substitution reactions at the pyridine ring.

- Molecular Docking: Screen derivatives for bioactivity by docking into target proteins (e.g., enzymes with pyridine-binding pockets) using AutoDock Vina .

Q. What experimental strategies resolve contradictory toxicity data across safety data sheets (SDS)?

Answer:

- Comparative Analysis: TCI EUROPE classifies the compound as a Category 2 eye irritant (H319), while Key Organics labels it as a Category 4 oral toxin (H302). Reconcile discrepancies by conducting in vitro assays (e.g., OECD TG 492 for eye irritation) .

- Dose-Response Studies: Use zebrafish embryos or C. elegans to assess acute toxicity thresholds and validate SDS classifications .

Q. How can reaction conditions be optimized for coupling this compound with bioactive moieties (e.g., peptides)?

Answer:

- Catalytic Systems: Screen Pd-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura) for aryl halide derivatives. Reference intermediates like ethyl 2-(6-methylpyridin-2-yl)acetate (CAS 5552-83-0) for reaction inspiration .

- Solvent Selection: Use DMF or THF for polar aprotic environments, ensuring compatibility with the pyridine ring’s electron-deficient nature .

Q. What methodologies enable tracking metabolic pathways of this compound in biological systems?

Answer:

- Isotopic Labeling: Synthesize C-labeled this compound and monitor metabolic byproducts via LC-MS/MS.

- Enzymatic Assays: Incubate with liver microsomes (e.g., human CYP3A4) to identify phase I/II metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.